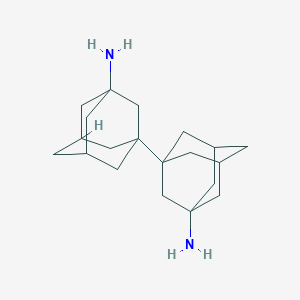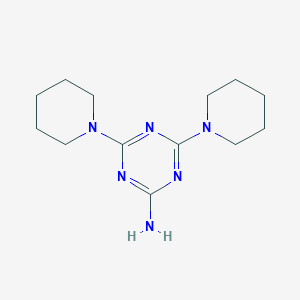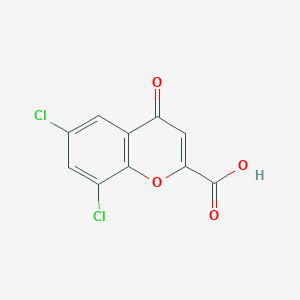![molecular formula C6Cl3F6N3 B100965 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine CAS No. 16617-00-8](/img/structure/B100965.png)
2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine is a derivative of 1,3,5-triazine, a heterocyclic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The specific compound is substituted with chloro(difluoro)methyl groups at the 2, 4, and 6 positions of the triazine ring. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of related triazine derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of triazine derivatives often involves the substitution of halogen atoms on the triazine ring with various functional groups. For example, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . Similarly, 2,4-ditrichloromethyl-6-methyl-1,3,5-triazine is synthesized from tritox through cyclization . These methods suggest that the synthesis of 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine could potentially be carried out by introducing chloro(difluoro)methyl groups to a trichloro-1,3,5-triazine precursor.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by the presence of a triazine core, which can influence the physical and chemical properties of the compound. X-ray crystallography has been used to determine the solid-state structure of related compounds, revealing stabilization by intra- and intermolecular hydrogen bonds . The presence of substituents can also affect the molecular geometry and electronic distribution, which is important for applications in materials science, such as nonlinear optics .
Chemical Reactions Analysis
Triazine derivatives participate in various chemical reactions, including electrophilic addition and nucleophilic substitution. For instance, triazidation reactions have been performed on trifluorobenzenes to yield triazido-trichlorobenzenes , and nucleophilic substitution reactions of trifluoro-1,2,4-triazine have been explored10. These reactions demonstrate the reactivity of the triazine ring and the potential for further functionalization of the 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. For example, hyperbranched polymers containing a triazine core exhibit good thermal stability and tunable UV-vis absorption and emission spectra . The electron affinity of the triazine group can lower the LUMO level of polymers, affecting their electronic properties . Additionally, the solubility and recyclability of triazine derivatives, as demonstrated by 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, are important for practical applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis Techniques : Research by Shastin et al. (1998) focused on synthesizing derivatives of tris[di(tert-butoxycarbonyl)methyl]-1,3,5-triazine, including chloro, bromo, and methyl derivatives, highlighting the compound's versatility in chemical synthesis (Shastin, Godovikova, & Korsunskii, 1998).
- Crystal Structures : Boese et al. (2002) examined the crystal structures of 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine and similar compounds, which are integral to the development of octupolar nonlinear optical (NLO) materials (Boese, Desiraju, Jetti, Kirchner, Ledoux, Thalladi, & Zyss, 2002).
Chemical Reactions and Applications
- Recyclable Hypervalent Iodine Reagent : Thorat, Bhong, and Karade (2013) demonstrated the use of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine as a recyclable reagent for chlorination and oxidation reactions, emphasizing its potential in sustainable chemistry practices (Thorat, Bhong, & Karade, 2013).
- Antifungal Agents : Sareen et al. (2007) synthesized new derivatives of 1,3,5-triazine for potential use as antifungal agents, showcasing the biomedical applications of this compound (Sareen, Khatri, Garg, Jain, & Sharma, 2007).
Material Science and Catalysis
- Octahedral Geometry in Ionic Liquids : Holbrey et al. (2006) reported on the structure of a cobalt complex with a 1,3,5-triazine ligand crystallized from an ionic liquid, contributing to the understanding of metal-organic frameworks in material science (Holbrey, Vigour, Reichert, & Rogers, 2006).
- Host Frameworks in Crystal Engineering : Saha et al. (2005) explored the self-assembly of hexagonal open frameworks using 2,4,6-tris(4-halophenoxy)-1,3,5-triazine, highlighting its application in crystal engineering and materials science (Saha, Aitipamula, Banerjee, Nangia, Jetti, Boese, Lam, & Mak, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,4,6-tris[chloro(difluoro)methyl]-1,3,5-triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl3F6N3/c7-4(10,11)1-16-2(5(8,12)13)18-3(17-1)6(9,14)15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPGWKSSWURUMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(F)(F)Cl)C(F)(F)Cl)C(F)(F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl3F6N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380756 |
Source


|
| Record name | 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine | |
CAS RN |
16617-00-8 |
Source


|
| Record name | 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)



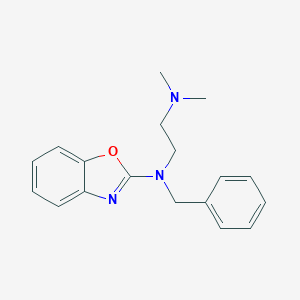
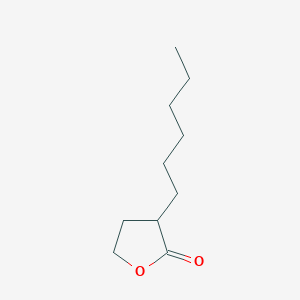


![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)

